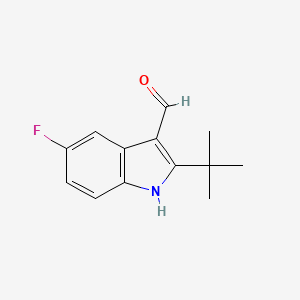
3-amino-N-(3-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorophenyl benzamide compounds involves various chemical reactions that offer insights into the methodologies applicable to 3-amino-N-(3-fluorophenyl)benzamide. For instance, the activation-deactivation of inter-peptide bonds induced by the position of the halogen atom in the benzene ring of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers showcases the intricate balance of molecular interactions during synthesis (Moreno-Fuquen et al., 2022).
Molecular Structure Analysis
The disorder induced concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide highlights the complexity of its molecular structure. This phenomenon, driven by the disorder in the crystal structure, results in different modifications of the compound, illustrating the impact of molecular conformations on its physical form (Chopra & Row, 2008).
Chemical Reactions and Properties
This compound's chemical properties are characterized by its reactivity in various chemical reactions. The study on solvent-free synthesis and spectral linearity of related compounds sheds light on the reactivity under different conditions, which is crucial for understanding its chemical behavior (Thirunarayanan & Sekar, 2013).
Physical Properties Analysis
Investigations into the physical properties of 3-fluoro-N-(3-fluorophenyl)benzamide, such as its occurrence of concomitant polymorphism, reveal important aspects of its stability and form. The distinct crystalline forms, influenced by molecular packing and hydrogen bonding, contribute to our understanding of its solid-state characteristics (Chopra & Row, 2008).
科学的研究の応用
Crystallography and Molecular Structure
- Disorder-Induced Polymorphism : 3-fluoro-N-(3-fluorophenyl)benzamide exhibits concomitant polymorphism due to disorder in its crystal structure. It has two forms - the plate form (Form I) and the needle form (Form II), each crystallizing in different space groups. This polymorphism is driven by subtle variations in hydrogen bonds and weak interactions (Chopra & Row, 2008).
Pharmacology and Drug Development
- Histone Deacetylase (HDAC) Inhibitors : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to 3-amino-N-(3-fluorophenyl)benzamide, has been identified as a potential HDAC inhibitor, showing promise in cancer treatment (Zhou et al., 2008).
- Anti-HIV and CDK2 Inhibitors : Fluorine substituted 1,2,4-triazinones, related to this compound, have been synthesized and showed potential as anti-HIV-1 and CDK2 inhibitors (Makki et al., 2014).
Synthesis and Chemical Properties
- Microwave-Assisted Fries Rearrangement : The efficient synthesis of related compounds like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through a microwave-assisted Fries rearrangement, indicating the potential for novel synthetic routes in related compounds (Moreno-Fuquen et al., 2019).
Antimicrobial and Antioxidant Activity
- Antipathogenic Activity : New thiourea derivatives structurally related to this compound demonstrated significant antipathogenic activities, particularly against biofilm-forming bacteria (Limban et al., 2011).
- Antioxidant Potential : Amino-substituted benzamide derivatives, akin to this compound, have shown potent antioxidant activities by scavenging free radicals. This was further elucidated through electrochemical oxidation mechanisms (Jovanović et al., 2020).
Molecular Imaging and Diagnosis
- Alzheimer's Disease : A compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, structurally similar to this compound, was used as a molecular imaging probe for studying serotonin receptors in Alzheimer's disease patients (Kepe et al., 2006).
Safety and Hazards
特性
IUPAC Name |
3-amino-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUKPPSBDQENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

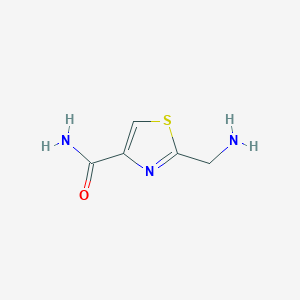
![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)

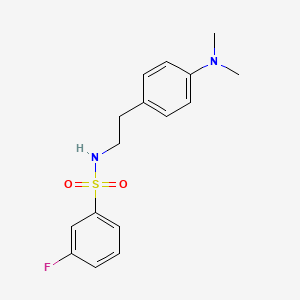

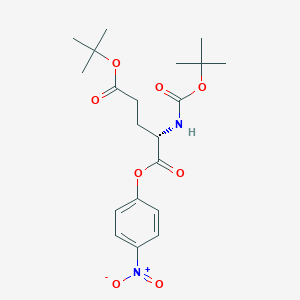
![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)


![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

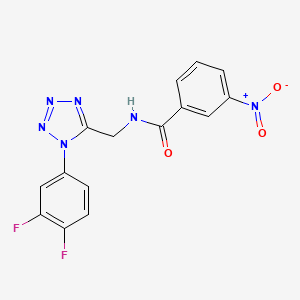
![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)
